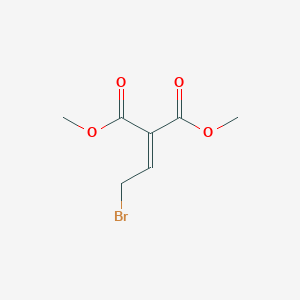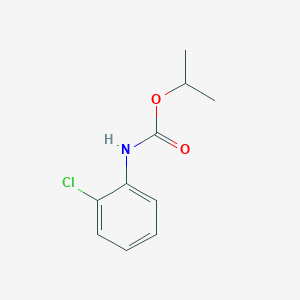![molecular formula C15H13ClN2O2 B11952646 [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate CAS No. 10435-28-6](/img/structure/B11952646.png)
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, an iminomethyl group, and a N-methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate typically involves the condensation of 3-chlorobenzaldehyde with 4-aminophenyl N-methylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.
Scientific Research Applications
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and other agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting normal cellular processes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another N-methylcarbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar bioactive properties.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and bioactivity, making it a valuable compound in various applications.
Properties
CAS No. |
10435-28-6 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-15(19)20-14-7-5-11(6-8-14)10-18-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19) |
InChI Key |
ZBNRKPLXOBSZEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



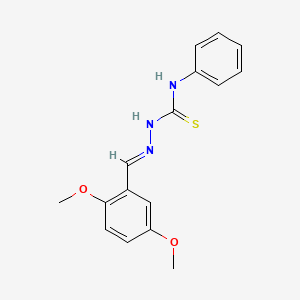
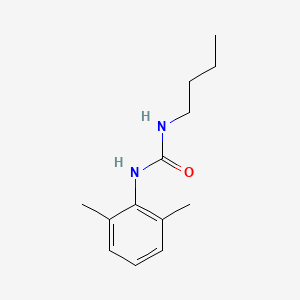

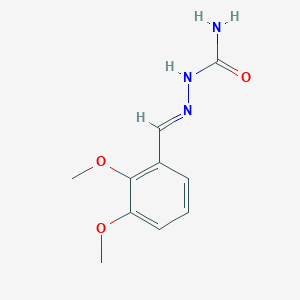
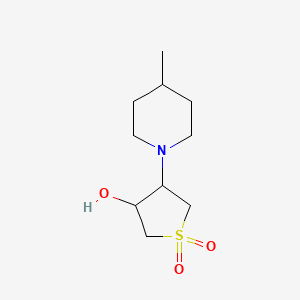
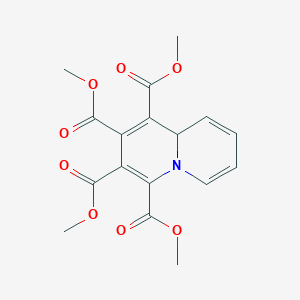
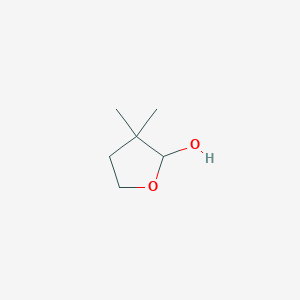
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)
